molecular formula C17H14BrFN2O2 B2801139 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione CAS No. 355134-73-5

1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2801139
CAS No.: 355134-73-5
M. Wt: 377.213
InChI Key: YCYALAHMMRPDOU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is a complex organic compound characterized by its bromophenyl and fluorobenzyl groups attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione typically involves multiple steps, starting with the bromination of benzene to produce 4-bromobenzene. This intermediate is then subjected to further reactions to introduce the fluorobenzyl and pyrrolidine-2,5-dione groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

  • 1-(4-Bromophenyl)-3-[(3-fluorobenzyl)amino]pyrrolidine-2,5-dione: Similar structure but with a different position of the fluorobenzyl group.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYALAHMMRPDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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